molecular formula C7H3FN2O2 B1331573 3-Fluoro-2-nitrobenzonitrile CAS No. 1000339-52-5

3-Fluoro-2-nitrobenzonitrile

Cat. No. B1331573
M. Wt: 166.11 g/mol
InChI Key: QKPJBJJXAQKHSR-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrobenzonitrile is a compound that is closely related to various fluorinated benzonitriles, which are important intermediates in organic synthesis. These compounds are often used in the synthesis of heterocyclic compounds, pharmaceuticals, and materials science due to their unique reactivity and the influence of the fluorine atom on their chemical properties.

Synthesis Analysis

The synthesis of related fluorinated benzonitriles involves multiple steps, including nitrification, diazotization, fluorination, and other reactions. For example, 3-fluoro-4-methylbenzonitrile is synthesized from ortho-toluidine through these steps, with a reported productivity of 48% . Similarly, 2,4-dibromo-5-fluorobenzonitrile has been synthesized with an 81.5% yield, demonstrating the feasibility of synthesizing complex fluorinated benzonitriles . These methods are significant for the development of new pesticides and pharmaceutical intermediates.

Molecular Structure Analysis

The molecular structure of fluorinated benzonitriles has been studied using various spectroscopic techniques. For instance, the microwave spectrum of 3-fluorobenzonitrile has been observed, yielding rotational constants and centrifugal distortion terms, suggesting a non-distorted benzene ring . Additionally, the rotational spectra of 2- and 3-nitrobenzonitrile have been recorded, allowing for structural determination and comparison with quantum-chemical calculations . These studies provide insight into the effects of electron-withdrawing substituents on the phenyl ring.

Chemical Reactions Analysis

Fluorinated benzonitriles can undergo various chemical reactions due to their reactive functional groups. For example, 2-fluoro-5-nitrobenzonitrile has been made to react with amines, amino acids, and NH-heteroaromatic compounds, providing evidence of the reactivity of the cyano and nitro groups . Additionally, 4-chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a building block for the synthesis of various heterocyclic scaffolds, highlighting the versatility of these compounds in heterocyclic oriented synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitriles are influenced by the strong C-F bond. Studies using spectroscopic techniques such as REMPI and MATI have investigated the vibronic and cationic features of these compounds, determining precise excitation and ionization energies . These properties are crucial for applications in medicine, biology, pesticides, and materials science. Furthermore, novel fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile exhibit excellent solubility, thermal stability, and the ability to form transparent films, demonstrating the potential of these materials in high-performance applications .

Scientific Research Applications

1. Chemical Synthesis and Reactivity

3-Fluoro-2-nitrobenzonitrile is used in various chemical synthesis processes. For example, it has been involved in reactions with amines, amino acids, and NH-heteroaromatic compounds, leading to the formation of derivatives with potential applications in different fields. These reactions also provide insights into the molecular structures and electronic properties of such compounds (Wilshire, 1967).

2. Radiotracer Development

In the field of medical imaging, 3-Fluoro-2-nitrobenzonitrile derivatives have been explored for their potential as radiotracers. For instance, [(18)F]FPEB, a derivative of 3-Fluoro-2-nitrobenzonitrile, shows promise as a PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), an important target in neurological research (Lim et al., 2014).

3. Catalysis and Reaction Kinetics

3-Fluoro-2-nitrobenzonitrile is also relevant in studies of catalysis and reaction kinetics. Its interactions and reactivity with other chemicals, such as lactam and lactim tautomers, have been studied to understand their catalytic efficiencies in different chemical reactions (Loppinet-Serani et al., 1998).

4. Thermophysical Properties

Research on the thermophysical properties of compounds similar to 3-Fluoro-2-nitrobenzonitrile, like other nitrobenzonitriles, provides valuable data on their thermal behavior, melting points, and phase transitions. Such information is crucial in material science and industrial applications (Jiménez et al., 2002).

5. Electronic and Structural Studies

Studies on the electronic and structural properties of 3-Fluoro-2-nitrobenzonitrile and its analogues contribute significantly to the understanding of molecular structures, electronic effects, and chemical reactivity. These studies often involve computational and theoretical approaches to predict and analyze various chemical properties (Ribeiro da Silva et al., 2012).

Safety And Hazards

The safety information for 3-Fluoro-2-nitrobenzonitrile indicates that it may cause skin irritation, eye irritation, and respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-fluoro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPJBJJXAQKHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650423
Record name 3-Fluoro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-nitrobenzonitrile

CAS RN

1000339-52-5
Record name 3-Fluoro-2-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-nitrobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JR Medina, X Tian, WH Li, D Suarez… - Journal of Medicinal …, 2021 - ACS Publications
Elevated expression of the c-MYC oncogene is one of the most common abnormalities in human cancers. Unfortunately, efforts to identify pharmacological inhibitors that directly target …
Number of citations: 2 pubs.acs.org
LVB Hoelz, FA Calil, MC Nonato… - Future Medicinal …, 2018 - Future Science
… The reaction of 3-fluoro-2-nitrobenzonitrile (134) with 5-aminothiophene (135) using BnEt 3 NCl as a catalyst produced the aminothiophene 136. The compound 133 was formed via a …
Number of citations: 45 www.future-science.com
K Yahata, N Ye, K Iso, SR Naini… - The Journal of …, 2017 - ACS Publications
… Then 3-fluoro-2-nitrobenzonitrile (8.50 g, 51.2 mmol, 1.1 equiv) was dissolved in THF (50 mL) and added via syringe. The reaction was allowed to warm to room temperature and stirred …
Number of citations: 14 pubs.acs.org

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